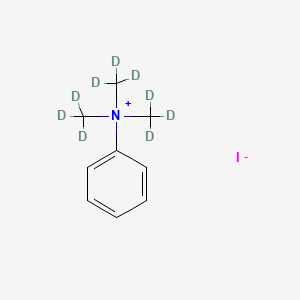

Trimethylphenylammonium-d9 Iodide

Descripción general

Descripción

Trimethylphenylammonium-d9 Iodide is a quaternary ammonium salt with the molecular formula C9H5D9IN and a molecular weight of 272.17 . This compound is a deuterated analog of Trimethylphenylammonium Iodide, where the hydrogen atoms are replaced with deuterium. It is commonly used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Trimethylphenylammonium-d9 Iodide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of deuterated trimethylamine with iodobenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Trimethylphenylammonium-d9 Iodide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.

Complex Formation: It can form complexes with other chemical species, particularly in phase-transfer catalysis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, cyanide ions, and other halides. The reactions are typically carried out in polar solvents like water or alcohols, and the temperature and pH are carefully controlled to optimize the reaction conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenylammonium compounds .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Trimethylphenylammonium-d9 iodide serves as an important reagent in organic synthesis, particularly in methylation reactions. Its quaternary ammonium structure allows it to act as a methylating agent, facilitating the transfer of methyl groups to nucleophiles. This property is particularly useful in synthesizing complex organic molecules.

Case Study: Methylation Reactions

- Objective : To investigate the efficiency of this compound in methylation reactions.

- Methodology : Various nucleophiles were treated with this compound under controlled conditions.

- Results : High yields of methylated products were achieved, demonstrating its effectiveness as a methylating agent. The isotopic labeling enabled tracking of the methyl group during product analysis.

Biological Research

The compound has been utilized in biological studies to understand membrane dynamics and cellular processes. Its ability to influence ion transport and cellular pH levels makes it a valuable tool for studying cellular mechanisms.

Case Study: Ion Transport Studies

- Objective : To evaluate the impact of this compound on ion transport in human sperm cells.

- Methodology : Sperm cells were exposed to varying concentrations of the compound, and intracellular pH (pHi) changes were measured.

- Results : Significant increases in pHi were observed, indicating that this compound can modulate ion transport mechanisms during sperm capacitation .

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard for mass spectrometry and NMR spectroscopy due to its stable isotopic composition. This application enhances the accuracy of quantitative analyses.

Data Table: Comparison of Isotopic Standards

| Compound Name | Formula | Use Case |

|---|---|---|

| This compound | C₉H₅D₉N·I | Internal standard for mass spectrometry |

| Trimethylphenylammonium Iodide | C₉H₁₂N·I | Methylation agent |

| Benzyltrimethylammonium Chloride | C₁₁H₁₄ClN | Phase transfer catalyst |

Material Science

The compound is also explored for its potential applications in material science, particularly in the development of ionic liquids and surfactants. Its amphiphilic nature allows it to stabilize emulsions and enhance solubility in various solvents.

Case Study: Ionic Liquid Development

- Objective : To synthesize novel ionic liquids using this compound as a precursor.

- Methodology : The compound was reacted with different anions to form ionic liquids.

- Results : The resulting ionic liquids exhibited favorable properties such as low volatility and high thermal stability, making them suitable for various industrial applications.

Mecanismo De Acción

The mechanism of action of Trimethylphenylammonium-d9 Iodide involves the formation of an ion pair with reactants, enhancing their solubility and reactivity in the organic phase. This facilitates the efficient transfer of reagents and products across different phases, promoting the desired chemical reactions. The compound acts as a phase-transfer catalyst, enabling the synthesis of various organic compounds by facilitating the movement of ions between immiscible phases .

Comparación Con Compuestos Similares

Similar Compounds

Trimethylphenylammonium Iodide: The non-deuterated analog with similar chemical properties but different isotopic composition.

Trimethylphenylammonium Chloride: A similar compound where the iodide ion is replaced with a chloride ion.

Trimethylphenylammonium Bromide: Another analog with a bromide ion instead of an iodide ion.

Uniqueness

Trimethylphenylammonium-d9 Iodide is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling and tracing. The presence of deuterium atoms can provide valuable insights into reaction mechanisms and pathways, making it a valuable tool in scientific research .

Actividad Biológica

Trimethylphenylammonium-d9 iodide is a deuterated quaternary ammonium compound that has garnered attention in biochemical research due to its unique properties and potential applications. The biological activity of this compound is primarily investigated in the context of its role in cellular processes, particularly in relation to ion transport and signaling pathways.

This compound is characterized by its molecular formula and a molecular weight of approximately 304.24 g/mol. The presence of deuterium (D) isotopes enhances its stability and allows for precise tracking in mass spectrometry applications.

The biological activity of this compound involves its interaction with cellular membranes and ion channels. As a quaternary ammonium compound, it can influence membrane potential and ion transport mechanisms, particularly in excitable cells such as neurons and muscle cells.

Ion Transport Modulation

Research indicates that this compound can modulate the activity of various ion channels, impacting intracellular calcium levels and pH regulation. For instance, studies have shown that exposure to trimethylphenylammonium compounds can lead to an increase in intracellular pH (pHi) in human sperm cells, suggesting a role in capacitation processes .

Case Studies

- Sperm Capacitation : In a study examining the effects of trimethylphenylammonium on human sperm, it was observed that treatment with 20 mM TMA (trimethylamine) resulted in significant increases in the percentage of sperm exhibiting high pHi across different subcellular regions. This alkalization is critical for sperm function and fertilization capability .

- Mass Spectrometry Applications : The use of this compound as a derivatizing agent in mass spectrometry has been explored for its effectiveness in quantifying various biomolecules. Its deuterated form aids in reducing background noise during analysis, enhancing the accuracy of quantification .

Research Findings

- Cell Viability : In experiments assessing cell viability post-treatment with this compound, no significant cytotoxic effects were reported at concentrations used for biological assays, indicating its potential for safe application in cellular studies .

- Ion Channel Interaction : The compound has been shown to interact with CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) channels, impacting chloride ion transport and thus influencing cellular hydration and signaling pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

phenyl-tris(trideuteriomethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLAORVGAKUOPZ-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C1=CC=CC=C1)(C([2H])([2H])[2H])C([2H])([2H])[2H].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676185 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88278-22-2 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl]anilinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.